N'-((2-Methyl-2H-chromen-3-yl)methylene)benzohydrazide
Description
Substituent Effects on the Chromenyl Ring
- Methyl position : The 2-methyl group in the title compound introduces steric bulk near the pyran oxygen, potentially hindering rotation about the methylene bridge. By contrast, 4-methyl or 7-methyl substituents (as in ) allow greater conformational flexibility.
- Oxygenation patterns : Hydroxy or methoxy groups at positions 5 or 7 (e.g., 2-hydroxy-5-methoxy derivatives) enhance hydrogen-bonding capacity, altering crystal packing and solubility.
Benzohydrazide Modifications
- Electron-withdrawing vs. electron-donating groups : Nitro (-NO₂) or chloro (-Cl) substituents on the benzoyl ring (as in ) increase hydrazone electrophilicity, while methoxy (-OCH₃) groups donate electrons, affecting redox properties.
- Ortho vs. para substitution : Ortho-substituted derivatives exhibit greater steric strain, often leading to non-planar geometries, whereas para-substituted analogs maintain conjugation.
Table 2: Structural Comparisons of Chromenyl-Benzohydrazide Derivatives
Properties
CAS No. |
372495-07-3 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
N-[(E)-(2-methyl-2H-chromen-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H16N2O2/c1-13-16(11-15-9-5-6-10-17(15)22-13)12-19-20-18(21)14-7-3-2-4-8-14/h2-13H,1H3,(H,20,21)/b19-12+ |
InChI Key |
IXCVBMIORIGEMC-XDHOZWIPSA-N |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=N/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=NNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Selenium Dioxide/Hydrogen Peroxide Oxidation
In this approach, 2-methyl-4H-chromen-4-one is oxidized to 3-formyl-2-methyl-2H-chromene using selenium dioxide (SeO₂) and hydrogen peroxide (H₂O₂) in 1,4-dioxane. The reaction proceeds at 100–105°C for 16 hours, yielding the aldehyde in 60% after purification via silica gel column chromatography (ethyl acetate/petroleum ether, 15:85). The mechanism involves the oxidation of the methyl group adjacent to the carbonyl, facilitated by SeO₂’s electrophilic properties.
Manganese Dioxide Oxidation
An alternative method employs manganese dioxide (MnO₂) in chlorobenzene at 130–135°C for 24 hours, starting from 2-(hydroxymethyl)-4H-chromen-4-one. This oxidative dehydrogenation eliminates water, converting the hydroxymethyl group to an aldehyde with a higher yield of 70%. MnO₂ acts as a mild oxidant, minimizing side reactions such as over-oxidation to carboxylic acids.
Table 1: Comparison of Aldehyde Synthesis Methods
| Method | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| SeO₂/H₂O₂ | 2-Methyl-4H-chromen-4-one | SeO₂, H₂O₂ | 100–105 | 16 | 60 |
| MnO₂ | 2-(Hydroxymethyl)-4H-chromen-4-one | MnO₂ | 130–135 | 24 | 70 |
Condensation with Benzohydrazide
The aldehyde intermediate undergoes Schiff base condensation with benzohydrazide to form the target hydrazone. This step is typically conducted in ethanol or methanol under acidic catalysis.
Acid-Catalyzed Condensation
A mixture of 3-formyl-2-methyl-2H-chromene (1.0 mmol) and benzohydrazide (1.2 mmol) in ethanol is heated to 75–80°C in the presence of p-toluenesulfonic acid (PTSA, 20 mol%) for 3 hours. The reaction is monitored by TLC, and the product precipitates upon cooling, yielding 80% after filtration and drying. Glacial acetic acid serves as an alternative catalyst, though yields are marginally lower (70–75%).
Table 2: Condensation Reaction Parameters
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| PTSA | Ethanol | 75–80 | 3 | 80 |
| Acetic Acid | Ethanol | 75–80 | 3 | 75 |
| PTSA | Toluene | 80–90 | 6–8 | 65 |
Purification and Characterization
Crude products are purified via silica gel chromatography using ethyl acetate/petroleum ether (15:85). Spectroscopic techniques confirm structural integrity:
-
IR Spectroscopy : A sharp peak at 1663 cm⁻¹ corresponds to the C=O stretch of the hydrazone moiety, while the N-H stretch appears at 3351 cm⁻¹.
-
¹H NMR : Key signals include δ 8.24 (s, 1H, aldehyde proton), δ 7.86–7.73 (m, 4H, aromatic protons), and δ 12.16 (s, 1H, amide N-H).
Comparative Analysis of Synthetic Routes
The MnO₂ oxidation method offers superior yields (70%) compared to SeO₂ (60%) but requires longer reaction times. PTSA-catalyzed condensation in ethanol achieves optimal efficiency (80% yield), making it the preferred industrial-scale method. Challenges include the toxicity of SeO₂ and the hygroscopic nature of MnO₂, necessitating stringent handling protocols.
Chemical Reactions Analysis
Types of Reactions
N’-((2-Methyl-2H-chromen-3-yl)methylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the benzohydrazide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to N'-((2-Methyl-2H-chromen-3-yl)methylene)benzohydrazide exhibit notable antimicrobial properties. For instance, hydrazone derivatives have been tested against various microbial strains, showing effectiveness against Gram-positive bacteria such as Staphylococcus aureus and MRSA . The Minimum Inhibitory Concentration (MIC) values for these compounds suggest their potential as antibacterial agents.
Anticancer Properties
The compound has also been explored for its anticancer activities. Studies have demonstrated that hydrazone derivatives can inhibit the growth of several cancer cell lines, including those from breast cancer (MCF-7), liver cancer (HepG2), and lung cancer (A549). For example, certain derivatives have shown IC50 values comparable to established chemotherapeutic agents like 5-Fluorouracil . The mechanism of action often involves the induction of apoptosis in cancer cells, highlighting their potential as lead compounds for drug development.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound may possess anti-inflammatory properties. Compounds in this class have been investigated for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
Analytical Chemistry
Hydrazone derivatives, including this compound, are utilized as analytical reagents. They can form stable complexes with metal ions, making them useful for detecting trace metals in environmental samples . The spectrophotometric methods employed allow for sensitive detection of various analytes, including phenols and azo dyes.
Material Science
Polymer Science
In the realm of material science, this compound is being explored for its potential applications in polymer science. Its unique chemical structure allows it to act as a building block for synthesizing new materials with tailored properties such as enhanced thermal stability and conductivity .
Nanotechnology
The compound's applications extend to nanotechnology, where it is being investigated for incorporation into nanomaterials that can exhibit improved performance in various applications, including drug delivery systems and sensors .
Table 1: Antimicrobial Activity of Hydrazone Derivatives
| Compound Name | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 3.91 |
| Compound B | E. coli | 7.50 |
| Compound C | MRSA | 5.00 |
Table 2: Anticancer Activity Against Various Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 12.5 |
| Compound B | HepG2 | 15.0 |
| Compound C | A549 | 20.0 |
Case Studies
Case Study 1: Antimicrobial Screening
A study conducted on a series of hydrazone derivatives revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The research involved synthesizing various derivatives and testing their MIC values against a panel of microorganisms, confirming their potential as new antimicrobial agents.
Case Study 2: Anticancer Evaluation
In vitro studies on the cytotoxic effects of hydrazone derivatives against multiple cancer cell lines demonstrated promising results. The evaluation included assessing cell viability using the MTT assay, which indicated that specific derivatives could effectively inhibit tumor cell growth.
Mechanism of Action
The mechanism of action of N’-((2-Methyl-2H-chromen-3-yl)methylene)benzohydrazide involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds to heavy metal ions, causing a change in fluorescence that can be detected using spectroscopic methods . The exact pathways and molecular targets can vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structural Analogues
Chromen-Based Benzohydrazides
(a) N'-((4-Oxo-4H-chromen-3-yl)methylene)benzohydrazide
- Structure : Differs by a 4-oxo group on the chromen ring.
- Activity: Designed as a cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase (Cy-FBP/SBPase) inhibitor for controlling harmful algal blooms.
- Synthesis : Condensation of 4-oxo-4H-chromene-3-carbaldehyde with benzohydrazide under acidic conditions .
(b) (E)-N'-((7-(Diethylamino)-2-oxo-2H-chromen-3-yl)methylene)-2-hydroxybenzohydrazide
Quinoline-Based Benzohydrazides
(a) N'-(2-Mercaptoquinolin-3-yl)methylene)benzohydrazide (Compound 5)
- Structure: Quinoline core with a mercapto (-SH) group at position 2.
- Activity : Intermediate for synthesizing α-glucosidase inhibitors (e.g., derivatives 9a–p, IC50 range: 0.58–0.76 µM). The mercapto group enhances binding to the enzyme’s active site .
- Synthesis: Reaction of 2-mercaptoquinoline-3-carbaldehyde with benzohydrazide in ethanol under reflux .
(b) N′-[(2-(1H-1,2,4-Triazol-1-yl)quinolin-3-yl)methylene]benzohydrazide (6a)
Indole-Based Benzohydrazides
(a) N’-((1H-Indol-3-yl)methylene)benzohydrazide (3c)
Nitroheterocyclic Benzohydrazides
(a) BSF Series (e.g., BSF-H, BSF-Cl)
Key Comparative Data
Structure-Activity Relationship (SAR) Insights
- Chromen vs. Quinoline: Chromen derivatives target cyanobacterial enzymes, while quinoline analogues excel in α-glucosidase inhibition due to sulfur-mediated interactions .
- Substituent Effects: Electron-withdrawing groups (e.g., -NO2 in BSF series) enhance antiparasitic activity, whereas hydroxyl or methoxy groups improve antioxidant capacity .
- Heterocyclic Hybrids : Hybrids with triazole or piperidinyl moieties (e.g., ) show enhanced pharmacokinetic properties, such as solubility and metabolic stability .
Biological Activity
N'-((2-Methyl-2H-chromen-3-yl)methylene)benzohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound is classified as an acylhydrazone. Its structure can be represented as follows:
- Molecular Formula : C16H14N2O2
- Molecular Weight : 270.30 g/mol
- IUPAC Name : this compound
The compound features a chromenyl moiety linked to a benzohydrazide through a methylene bridge, which is crucial for its biological activity.
Anticancer Activity
Research indicates that compounds with hydrazone functionalities, including this compound, exhibit significant anticancer properties. A study demonstrated that derivatives of acylhydrazones can induce apoptosis in various cancer cell lines by activating pathways involving reactive oxygen species (ROS) and p53 protein modulation .
In particular, similar compounds have shown comparable effects to established chemotherapeutics like doxorubicin and colchicine against breast and colon cancer cell lines . The mechanism often involves the inhibition of cell proliferation and induction of cell death through apoptosis.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies on related hydrazone derivatives have revealed effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The presence of the chromenyl group enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy against resistant strains.
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through ROS generation and p53 activation.
- Antimicrobial Action : It disrupts bacterial cell membranes, potentially through the formation of reactive intermediates that interact with cellular components.
- Enzyme Inhibition : Similar hydrazone compounds have been shown to inhibit specific enzymes involved in tumor progression and bacterial survival .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of hydrazone derivatives, including this compound:
Q & A
Q. Basic Research Focus
- Spectroscopy :
- X-ray crystallography : Resolve bond lengths (e.g., C–N: ~1.35 Å) and dihedral angles to confirm stereochemistry .
- DFT modeling : Compare experimental and calculated bond lengths (error ≤2%) to verify accuracy .
What biological mechanisms underlie its reported anticancer activity?
Q. Advanced Research Focus
- Apoptosis induction : Acts as a Bcl-2/Bcl-xL inhibitor, disrupting mitochondrial membrane potential and activating caspases-3/9 .
- Anti-metastatic effects : Inhibits MMP-9 expression, reducing cell migration in vitro (IC₅₀: 8–12 µM in cervical cancer models) .
- Cytostatic activity : Targets tubulin polymerization, as observed in analogs like N'-[(2-(1H-benzotriazol-1-yl)quinolin-3-yl)methylene]benzohydrazide .
Table 1 : Comparative IC₅₀ values of structural analogs (µM)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| This compound | Cervical (SISO) | 10.2 | |
| 5e (Benzotriazole analog) | Pancreatic (DAN-G) | 7.8 |
How can structure-activity relationships (SAR) guide the design of more potent derivatives?
Q. Advanced Research Focus
- Chromene modifications : Bromine substitution at C-6 enhances reactivity and binding to Bcl-2 (e.g., 6-bromo derivatives show 30% higher apoptosis rates) .
- Benzohydrazide substituents : Electron-withdrawing groups (e.g., -Cl, -NO₂) improve solubility and target affinity .
- Hybrid scaffolds : Coupling with indole (e.g., N'-((1H-indol-3-yl)methylene)benzohydrazide) enhances dual-targeting (Bcl-2 and tubulin) .
What experimental strategies resolve contradictions in reported biological data?
Q. Advanced Research Focus
- Dose-response validation : Use standardized assays (e.g., MTT/WST-1) across multiple cell lines to confirm IC₅₀ reproducibility .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific effects .
- Metabolic stability : Assess hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic artifacts .
How can computational modeling predict binding modes with Bcl-2/Bcl-xL?
Q. Advanced Research Focus
- Docking studies (AutoDock Vina) : Simulate interactions with Bcl-2’s BH3 domain; key residues (e.g., Arg146, Tyr101) stabilize the hydrazone moiety .
- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates robust binding .
- QSAR models : Correlate logP values (1.5–2.5) with apoptotic activity to prioritize lead compounds .
What are the challenges in crystallizing this compound, and how are they addressed?
Q. Basic Research Focus
- Polymorphism : Slow evaporation from DMF/ethanol (1:3) at 4°C yields monoclinic crystals suitable for XRD .
- Twinned data : Use SHELXL for refinement; R-factor convergence <5% ensures accuracy .
- Thermal disorder : Collect data at 100 K to minimize atomic displacement parameters (ADPs) .
How do solvent and pH conditions affect its stability in pharmacological assays?
Q. Advanced Research Focus
- Aqueous stability : Degrades rapidly at pH >7.0; use DMSO stock solutions (<1% v/v) to maintain integrity .
- Light sensitivity : Store in amber vials at -20°C; UV-Vis monitoring (λmax 320 nm) confirms decomposition rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
